molecular formula C24H21FN2O3 B11363594 5-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11363594
M. Wt: 404.4 g/mol
InChI Key: QQJNCZTVZSNLJV-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides This compound is characterized by the presence of a 1,2-oxazole ring, a carboxamide group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes:

    Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step often involves the reaction of the oxazole intermediate with a suitable amine, such as 4-fluorobenzylamine, under coupling conditions.

    Attachment of the aromatic substituents:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The aromatic substituents can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-dimethylphenyl)-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide
  • 5-(3,4-dimethylphenyl)-N-(4-bromobenzyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide
  • 5-(3,4-dimethylphenyl)-N-(4-methylbenzyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of 5-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the fluorobenzyl group, in particular, may enhance its stability and interaction with molecular targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C24H21FN2O3

Molecular Weight

404.4 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H21FN2O3/c1-16-5-8-19(12-17(16)2)23-13-22(26-30-23)24(28)27(15-21-4-3-11-29-21)14-18-6-9-20(25)10-7-18/h3-13H,14-15H2,1-2H3

InChI Key

QQJNCZTVZSNLJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)F)CC4=CC=CO4)C

Origin of Product

United States

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